alpha-Linolenoyl Ethanolamide-d4
Overview
Description
α-Linolenoyl Ethanolamide-d4: is an endocannabinoid that contains α-linolenic acid in place of the arachidonate moiety found in anandamide (AEA). Its chemical formula is C20H35NO2, and its molecular weight is 325.5 g/mol . This compound plays a role in various physiological processes, although its specific functions are still being elucidated.
Mechanism of Action
Target of Action
Alpha-Linolenoyl Ethanolamide-d4 is a type of N-acylethanolamine . N-acylethanolamines (NAEs) are lipid compounds naturally present in both animal and plant membranes as constituents of the membrane-bound phospholipid, N-acylphosphatidylethanolamine (NAPE) .
Mode of Action
It is known that it contains alpha-linolenic acid in place of the arachidonate moiety of anandamide (aea), an endocannabinoid . This suggests that it may interact with its targets in a similar manner to AEA.
Biochemical Pathways
Given its structural similarity to aea, it is likely to be involved in the endocannabinoid system . This system plays a crucial role in various physiological processes, including pain sensation, mood, and memory.
Pharmacokinetics
It is soluble in ethanol , which suggests that it may have good bioavailability when administered orally.
Result of Action
It has been detected in porcine brain , suggesting that it may have effects on the central nervous system.
Biochemical Analysis
Biochemical Properties
Alpha-Linolenoyl Ethanolamide-d4 plays a significant role in biochemical reactions, particularly in the endocannabinoid system. It interacts with cannabinoid receptors, such as CB1 and CB2, which are G-protein-coupled receptors involved in various physiological processes . The interaction between this compound and these receptors can modulate neurotransmitter release, influencing pain perception, appetite, and mood. Additionally, this compound may interact with enzymes like fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids .
Cellular Effects
This compound affects various cell types and cellular processes. In neuronal cells, it can modulate synaptic transmission by influencing the release of neurotransmitters. This compound also impacts cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter gene expression by activating transcription factors like CREB, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with cannabinoid receptors and enzymes. By binding to CB1 and CB2 receptors, it can activate or inhibit downstream signaling pathways, resulting in various physiological effects . Additionally, this compound can inhibit FAAH, leading to increased levels of endocannabinoids and prolonged signaling . These interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at -20°C, with a shelf life of at least two years . Its stability may decrease under different conditions, leading to degradation and reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate physiological processes without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve the desired physiological response without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes like FAAH and monoacylglycerol lipase (MAGL), which are involved in the degradation of endocannabinoids . These interactions can affect metabolic flux and alter the levels of metabolites, influencing cellular function and energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis or passive diffusion and may bind to intracellular proteins that facilitate its transport to specific cellular compartments . The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
This compound is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria . Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles. These modifications can influence the compound’s stability, interactions with other biomolecules, and overall cellular effects .
Chemical Reactions Analysis
α-Linolenoyl Ethanolamide-d4 may undergo various reactions, including oxidation, reduction, and substitution. specific reagents and conditions remain scarce. Researchers typically use it as an analytical standard rather than exploring its reactivity.
Scientific Research Applications
Neurobiology: α-Linolenoyl Ethanolamide-d4 is detected in porcine brain tissue, suggesting a potential role in neurotransmission.
Endocannabinoid System: Like other endocannabinoids, it likely interacts with cannabinoid receptors (CB1 and CB2) and modulates physiological processes such as pain perception, inflammation, and appetite regulation.
Metabolism and Inflammation: Research is ongoing to understand its impact on lipid metabolism and inflammatory pathways.
Comparison with Similar Compounds
While α-Linolenoyl Ethanolamide-d4 is unique due to its deuterium labeling, it shares similarities with other endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG). These compounds collectively contribute to the endocannabinoid system’s regulatory functions.
Properties
IUPAC Name |
(9Z,12Z,15Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadeca-9,12,15-trienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9-/i18D2,19D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJXRRXWHSHZPU-BBVLJAKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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